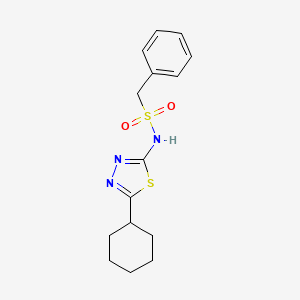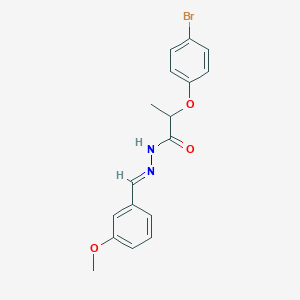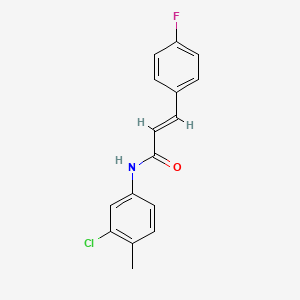![molecular formula C12H14N2O B5848629 [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a pyrrole derivative that has shown promise as a tool for studying various biological processes. In
科学的研究の応用
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been used in a variety of scientific research applications. One of the most promising uses of this compound is in the study of GABA receptors. GABA receptors are important targets for drugs that are used to treat anxiety and other neurological disorders. [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been shown to selectively modulate GABA receptors, making it a useful tool for studying the function of these receptors.
作用機序
The mechanism of action of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where GABA binds.
Biochemical and Physiological Effects
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA receptors, this compound has been shown to modulate the activity of other neurotransmitter receptors, including nicotinic acetylcholine receptors and NMDA receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is its selectivity for GABA receptors. This makes it a useful tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol. One area of interest is the development of more potent analogs of this compound that could be used in experiments where higher concentrations are needed. Another area of interest is the study of the effects of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成法
The synthesis of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol involves the reaction of 2,5-dimethylpyrrole with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain a pure sample of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol.
特性
IUPAC Name |
(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODFKDTAKRVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)



![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)


![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)